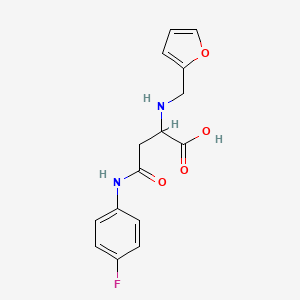

4-((4-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-fluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(20)21)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVROKGHPXIIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the furan ring. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

Friedel-Crafts Acylation: To introduce the fluorophenyl group onto the furan ring.

Amide Bond Formation: To link the fluorophenyl group and the furan ring to the butanoic acid moiety.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the furan ring to a more oxidized form.

Reduction: Reduction of the fluorophenyl group or the butanoic acid moiety.

Substitution: Replacement of the fluorophenyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

Oxidation: Formation of furan derivatives with higher oxidation states.

Reduction: Formation of reduced fluorophenyl derivatives or butanoic acid derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

- 4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1098630-83-1): Difference: Fluorine is at the ortho position of the phenyl ring instead of para. Impact: The ortho-fluorine may introduce steric hindrance, reducing rotational freedom and altering intermolecular interactions compared to the para-substituted target compound. This could affect crystallinity and solubility .

- 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid (CAS 1048010-11-2): Difference: Di-fluorination at phenyl positions 2 and 4, and replacement of furan-methyl with isobutyl. Impact: Increased fluorine content enhances electronegativity and metabolic stability.

Analogues with Heterocyclic Substitutions

- 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 1031281-07-8): Difference: Bromine replaces fluorine on the phenyl ring, and thienylmethyl substitutes furan-methyl. Impact: Bromine’s larger atomic radius and lower electronegativity than fluorine may reduce electronic effects but enhance halogen bonding. Thiophene’s higher aromaticity compared to furan could alter π-π stacking interactions .

- (2E)-4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoic acid: Difference: A conjugated double bond (but-2-enoic acid backbone) replaces the single-bonded structure. However, reduced flexibility might limit adaptability in hydrophobic pockets .

Analogues with Electron-Withdrawing/Donating Groups

- 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (C₁₃H₁₃NO₄): Difference: Acetyl group replaces fluorine on the phenyl ring, and a methylidene group is present at position 2. Impact: The acetyl group’s electron-withdrawing nature polarizes the phenyl ring, affecting resonance and hydrogen-bonding capacity. The methylidene group introduces tautomerism, as seen in its anti-Saytzeff tautomer, which influences crystal packing via C–H⋯O interactions .

- 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid (CAS 56106-05-9): Difference: Methoxy group replaces fluorine.

Physicochemical and Pharmacological Comparisons

Biological Activity

4-((4-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (CAS Number: 1028834-54-9) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅FN₂O₄, with a molecular weight of 306.29 g/mol. The compound features a furan ring and a fluorophenyl group, which are known to influence its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1028834-54-9 |

| Molecular Formula | C₁₅H₁₅FN₂O₄ |

| Molecular Weight | 306.29 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that compounds similar to 4-((4-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid often exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : The presence of the furan ring and the amino groups may allow for interaction with specific enzyme active sites, inhibiting their function.

- Receptor Binding : The fluorophenyl moiety can enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which could be beneficial in reducing oxidative stress in cells.

Antitumor Activity

A study on related compounds demonstrated significant antitumor activity against various cancer cell lines. For instance, derivatives with similar functional groups were shown to inhibit cell growth in breast and lung cancer models through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Another research focused on the antimicrobial properties of structurally related compounds, indicating that they possess moderate to high activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.

Case Studies

- Case Study 1 : A derivative of this compound was tested for its effects on human cancer cell lines (MCF-7 and A549). Results indicated a dose-dependent inhibition of cell viability, suggesting potential therapeutic applications in oncology.

- Case Study 2 : In a study assessing the compound's antimicrobial efficacy, it was found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Structure-Activity Relationship (SAR)

The structural components of 4-((4-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid play a crucial role in its biological activity:

- Fluorophenyl Group : Enhances lipophilicity and receptor binding.

- Furan Ring : Contributes to electron delocalization, which is vital for interaction with biological targets.

Studies suggest that modifications to these groups can lead to increased potency and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.